1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound features a bromobenzyl group attached to a pyrazole ring, which is further substituted with a methyl group. The presence of the bromine atom in the benzyl group and the pyrazole ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the bromobenzyl group: The pyrazole intermediate is then reacted with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction reactions: The compound can be reduced to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation reactions: Products include hydroxylated or carbonylated derivatives.
Reduction reactions: Products include dehalogenated compounds or reduced functional groups.
Scientific Research Applications
1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Used in the development of new materials or as a building block for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a fluorine atom instead of bromine.
1-(2-Iodobenzyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are different from those of its chloro, fluoro, or iodo analogs. The bromine atom can also influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUDAYUXPHTYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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